Nicotinamidine, N-2-naphthyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

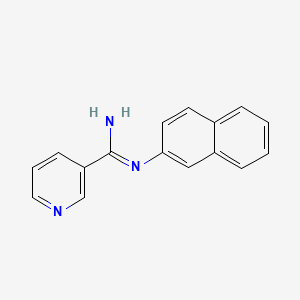

Nicotinamidine, N-2-naphthyl- is a compound that combines the structural features of nicotinamide and naphthalene. Nicotinamide is a form of vitamin B3, while naphthalene is a polycyclic aromatic hydrocarbon. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nicotinamidine, N-2-naphthyl- typically involves the reaction of nicotinamide with 2-naphthylamine. One common method includes the following steps:

Starting Materials: Nicotinamide and 2-naphthylamine.

Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid.

Procedure: The mixture is heated under reflux conditions for several hours, allowing the formation of the desired product.

Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of Nicotinamidine, N-2-naphthyl- may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Nicotinamidine, N-2-naphthyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthyl ring or the amide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce various amines.

Scientific Research Applications

Nicotinamidine, N-2-naphthyl- has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Nicotinamidine, N-2-naphthyl- involves its interaction with specific molecular targets and pathways. It may act by:

Inhibiting Enzymes: The compound can inhibit certain enzymes involved in metabolic pathways.

Modulating Receptors: It may bind to and modulate the activity of specific receptors.

Interfering with DNA/RNA: The compound can interact with nucleic acids, affecting their function and expression.

Comparison with Similar Compounds

Similar Compounds

Nicotinamide: A form of vitamin B3 with similar structural features.

Nicotinamide Riboside: Another NAD+ precursor with distinct biological activities.

Nicotinamide Mononucleotide: A compound involved in NAD+ biosynthesis.

Uniqueness

Nicotinamidine, N-2-naphthyl- is unique due to its combination of nicotinamide and naphthalene structures, which confer distinct chemical and biological properties

Q & A

Q. How can researchers synthesize N-2-naphthyl nicotinamidine derivatives, and what key reagents are involved?

Answer: The synthesis typically involves a Suzuki coupling reaction between 6-(5-bromofuran-2-yl)nicotinonitrile and phenylboronic acid derivatives to form phenylfuranylnicotinonitrile intermediates. These intermediates are then treated with LiN(TMS)₂ (lithium bis(trimethylsilyl)amide) in tetrahydrofuran (THF) to convert the nitrile group into an amidine functionality . Critical steps include controlling reaction temperature (e.g., 0–60°C) and purification via column chromatography. Structural confirmation requires NMR and mass spectrometry (e.g., characteristic amidine proton signals at δ9.33–9.62 in ¹H NMR) .

Q. What spectroscopic methods are most reliable for characterizing N-2-naphthyl nicotinamidine derivatives?

Answer: ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are essential. For example:

- ¹H NMR : Two singlet signals at δ9.33 and δ9.62 correspond to the cationic amidine group.

- ¹³C NMR : 15 distinct carbon signals confirm the pyridyl, furan, and aryl moieties.

- HRMS : Molecular ion peaks (e.g., m/z 293 for derivative 4b) validate molecular weight .

Q. How is the antioxidant activity of N-2-naphthyl nicotinamidine derivatives assessed experimentally?

Answer: The superoxide dismutase (SOD)-like activity assay is commonly used. Key steps:

Generate superoxide ions via a photoreduction system.

Measure inhibition of nitroblue tetrazolium (NBT) reduction by nicotinamidines.

Calculate IC₅₀ (concentration for 50% inhibition) using the formula:

Triplicate analyses ensure reproducibility .

Q. What precautions are necessary for handling N-2-naphthyl nicotinamidine derivatives in laboratory settings?

Answer:

- Store at 0–6°C to prevent degradation .

- Use fume hoods and personal protective equipment (PPE) due to potential nitrosamine-related hazards .

- Avoid prolonged exposure to light/moisture, which may alter reactivity .

Q. How can reaction conditions be optimized to improve the yield of N-2-naphthyl nicotinamidine derivatives?

Answer (Advanced):

- Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki coupling efficiency.

- Solvent optimization : Compare THF, DMF, or DMSO for amidine conversion .

- Temperature gradients : Monitor yields at 25°C vs. 60°C to balance reaction speed and byproduct formation.

Q. How should researchers resolve contradictions in biological activity data for nicotinamidine derivatives?

Answer (Advanced):

- Multi-assay validation : Cross-check SOD-like activity with DPPH radical scavenging or FRAP assays to confirm antioxidant consistency .

- Dose-response curves : Identify non-linear relationships or threshold effects.

- Statistical analysis : Apply ANOVA to assess inter-experimental variability .

Q. What computational approaches support structure-activity relationship (SAR) studies of N-2-naphthyl nicotinamidines?

Answer (Advanced):

- Molecular docking : Simulate binding interactions with SOD enzyme active sites (e.g., Cu/Zn-SOD).

- DFT calculations : Analyze electron distribution in the amidine group to predict redox activity .

- QSAR models : Corrogate substituent effects (e.g., naphthyl vs. phenyl) with IC₅₀ values .

Q. How can HPLC methods be validated for assessing the purity of nicotinamidine derivatives?

Answer:

- Column selection : Use C18 reverse-phase columns.

- Mobile phase : Optimize acetonitrile/water gradients for peak resolution.

- Validation parameters :

- Linearity (R² ≥ 0.99) across 50–150% of target concentration.

- LOD/LOQ : Determine via signal-to-noise ratios .

Q. What strategies enhance the bioactivity of N-2-naphthyl nicotinamidines through structural modifications?

Answer (Advanced):

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) to the naphthyl ring to stabilize radical intermediates .

- Heterocyclic fusion : Explore pyridine-furan hybrids to improve solubility and binding affinity .

Q. How are analytical methods like UV-Vis spectroscopy standardized for nicotinamidine research?

Answer:

- Wavelength calibration : Confirm λₘₐₓ for each derivative (e.g., 260–300 nm for amidines).

- Standard curves : Prepare using serial dilutions of a reference compound (e.g., ascorbic acid for antioxidant assays) .

- Blank correction : Subtract background absorbance from solvents/reagents .

Properties

CAS No. |

23565-04-0 |

|---|---|

Molecular Formula |

C16H13N3 |

Molecular Weight |

247.29 g/mol |

IUPAC Name |

N'-naphthalen-2-ylpyridine-3-carboximidamide |

InChI |

InChI=1S/C16H13N3/c17-16(14-6-3-9-18-11-14)19-15-8-7-12-4-1-2-5-13(12)10-15/h1-11H,(H2,17,19) |

InChI Key |

OZNNBAATRMBYOE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)N=C(C3=CN=CC=C3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.